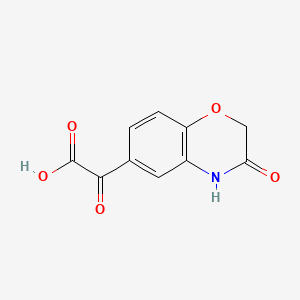

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a compound with the molecular formula C10H7NO5 . It is a type of benzoxazine, which are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .

Synthesis Analysis

The synthesis of 1,4-benzoxazine derivatives has been reviewed in several studies . For instance, a convenient method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al., which involves the reaction of 2-aminophenol with chloroacetyl chloride .Molecular Structure Analysis

In the title compound, the 2-oxo-3,4-dihydro-1,4-benzoxazine unit is not planar. Adjacent molecules are linked together to form a two-dimensional supramolecular structure through C—H O and O—H O hydrogen bonding .Chemical Reactions Analysis

The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using strong and weak carboxylic acids and phenols as catalysts has been studied . Another study reported the synthesis of 2-hydroxyethyl-2,3-dihydro (2 H )-1,4-benzoxazinones by the reaction of 2-aminophenols with α-bromo-γ-butyrolactone .Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is 221.16628 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Pharmaceutical Intermediates

These compounds are used as pharmaceutical intermediates . They play a crucial role in the production of various drugs, serving as the building blocks in the synthesis of more complex pharmaceuticals .

Topoisomerase I Inhibitors

Benzoxazines, including 3,4-dihydro-1,4-benzoxazine-3-one derivatives, have been found to inhibit human DNA topoisomerase I . This makes them potential candidates for the development of new anticancer drugs .

Anti-inflammatory Agents

Benzoxazine derivatives have been reported to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Analgesic Agents

Benzoxazine derivatives have also been reported to exhibit analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .

Antifungal Agents

Benzoxazine derivatives have been reported to exhibit antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Neuroprotective Agents

Benzoxazine derivatives have been reported to exhibit neuroprotective properties . This makes them potential candidates for the development of new neuroprotective drugs .

Antibacterial Agents

Benzoxazine derivatives have been reported to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Thermosetting Polymers

Benzoxazines are used to produce thermoset resins or thermosetting polymers . These materials have high heat resistance and are used in a variety of applications, including coatings, adhesives, and composites .

Mechanism of Action

Target of Action

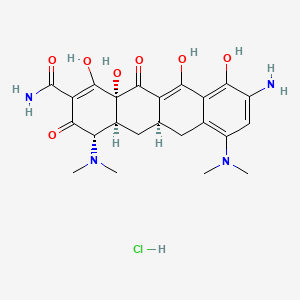

The primary target of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid, also known as 2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid, is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It has been found that certain derivatives of this compound can act as potential topoisomerase poisons . This means they can convert the enzyme into a cellular toxin by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage .

Biochemical Pathways

The compound affects the biochemical pathway involving DNA replication and transcription by inhibiting the action of topoisomerase I . This inhibition disrupts the normal functioning of these processes, leading to DNA damage and potentially cell death .

Pharmacokinetics

It is known that the compound is a weak acid and can react with bases to form salts . This property could potentially influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription processes, leading to DNA damage and potentially cell death . This makes it a potential candidate for the development of anticancer agents .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters . This solubility profile could influence its bioavailability and distribution within the body. Furthermore, the compound’s acidic nature allows it to react with bases to form salts, which could also affect its stability and efficacy .

properties

IUPAC Name |

2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWBBUVIXOGMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Methyl Ester](/img/no-structure.png)

![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)